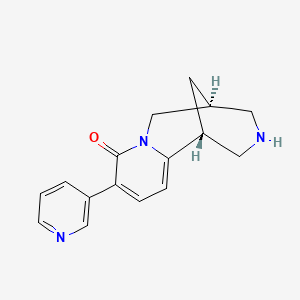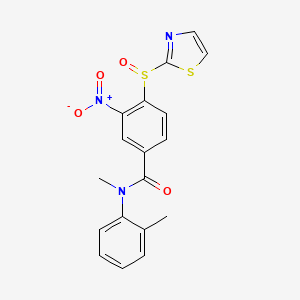![molecular formula C19H17ClN2O2 B1662420 7-氯-6-[4-(二乙基氨基)苯基]喹啉-5,8-二酮 CAS No. 389614-94-2](/img/structure/B1662420.png)
7-氯-6-[4-(二乙基氨基)苯基]喹啉-5,8-二酮
描述
化合物“EA4”指的是参与亲电加成反应的稳定阳离子。 该化合物因其独特的性质和反应模式而对有机化学意义重大,尤其是在烯烃的亲电加成反应中 .
科学研究应用
EA4 有几个科学研究应用,包括:
化学: 用于研究亲电加成反应和阳离子的稳定性.
生物学: 在理解涉及阳离子中间体的生化途径中的潜在应用.
工业: 通过亲电加成反应合成各种化工产品的应用.
作用机理
EA4 的作用机理涉及通过亲电加成稳定阳离子。 分子靶标包括烯烃,它们将它们的 π 键电子对捐赠给亲电试剂,导致形成稳定阳离子 . 此过程由所涉及的亲电试剂和烯烃的独特性质促进。
作用机制
Target of Action
It is known that similar compounds, such as 7-chloro-4-aminoquinoline derivatives, have been used in the design of bioactive compounds displaying anti-virulence, antimalarial, anti-leishmanial, anti-platelet aggregation, anti-viral, anti-inflammatory, immune-modulatory, and anticancer activities .
Mode of Action
It is known that similar compounds, such as 7-chloro-4-aminoquinoline derivatives, interact with their targets through a nucleophilic aromatic substitution reaction . This interaction leads to changes in the target, which can result in various biological activities.
Biochemical Pathways
Similar compounds have been shown to affect various pathways related to inflammation, immune modulation, and cancer .
Result of Action
Similar compounds have been shown to have antimicrobial potential, with the most active ones displaying mic (minimum inhibitory concentration) values in the range of 15 to 125 µg/mL .
Action Environment
It is known that factors such as ph, temperature, and the presence of other compounds can influence the action of similar compounds .
准备方法
合成路线与反应条件
EA4 的制备涉及通过烯烃的亲电加成反应来稳定阳离子。此过程通常需要烯烃的 π 键电子对向亲电试剂的捐赠。 该反应中常用的亲电试剂包括溴,它可以很容易地与烯烃反应 . 反应条件通常涉及将溴溶液滴加到烯烃溶液中,导致溴的红棕色消失,表明稳定阳离子的形成 .
工业生产方法
EA4 的工业生产可能涉及使用与上述类似条件的大规模亲电加成反应。该过程针对效率和收率进行了优化,确保阳离子稳定形成。
化学反应分析
反应类型
EA4 经历了几种类型的化学反应,包括:
常用试剂与条件
溴: 在亲电加成反应中用作亲电试剂.
亲核试剂: 各种亲核试剂可以在取代反应中与稳定阳离子反应.
主要产物
这些反应形成的主要产物取决于所使用的特定亲电试剂和亲核试剂。 例如,与溴的反应通常导致形成溴代烷烃 .
相似化合物的比较
类似化合物
EA1: 另一种参与亲电加成反应的稳定阳离子.
EA2: 类似于 EA4,但具有不同的亲电性质.
EA3: 在取代反应中涉及不同的亲核试剂.
EA4 的独特性
EA4 因其在亲电加成反应中的特定稳定性质和反应模式而独一无二。 它能够与各种亲电试剂形成稳定的阳离子,使其成为有机化学研究中的宝贵化合物 .
属性
IUPAC Name |
7-chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-3-22(4-2)13-9-7-12(8-10-13)15-16(20)19(24)17-14(18(15)23)6-5-11-21-17/h5-11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZVKSMDPVMMPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2=C(C(=O)C3=C(C2=O)C=CC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20434702 | |
| Record name | 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20434702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
389614-94-2 | |
| Record name | 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20434702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


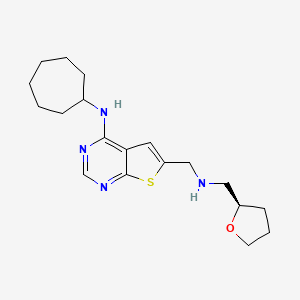
![N-[2,6-Bis(1-methylethyl)phenyl]-N'-[4-[(4-nitrophenyl)thio]phenyl]urea](/img/structure/B1662339.png)

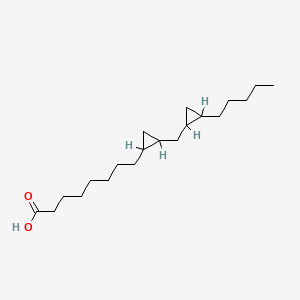
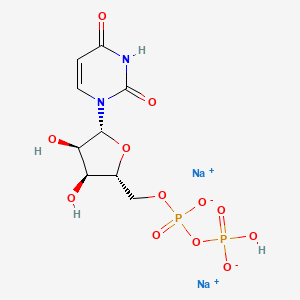
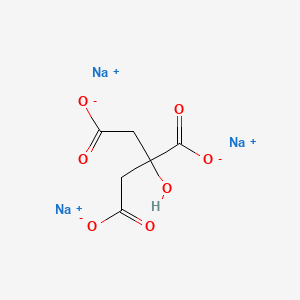
![5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide;hydrochloride](/img/structure/B1662350.png)

